molecular formula C11H11ClF2N2O B2788991 2,2-Difluoro-2-(5-phenyl-1,3-oxazol-2-yl)ethanamine;hydrochloride CAS No. 2490432-93-2

2,2-Difluoro-2-(5-phenyl-1,3-oxazol-2-yl)ethanamine;hydrochloride

Cat. No. B2788991
CAS RN: 2490432-93-2
M. Wt: 260.67
InChI Key: NWQRYYORLRMKQE-UHFFFAOYSA-N
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Description

“2,2-Difluoro-2-(5-phenyl-1,3-oxazol-2-yl)ethanamine;hydrochloride” is a chemical compound that contains an oxazole ring, which is a five-membered ring with two adjacent heteroatoms: one oxygen atom and one nitrogen atom . The oxazole ring is attached to a phenyl group and a 2,2-difluoroethanamine group .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H11ClF2N2O . The structure includes a 5-membered oxazole ring attached to a phenyl group and a 2,2-difluoroethanamine group .

Mechanism of Action

The mechanism of action of DFOE hydrochloride involves the inhibition of 2,2-Difluoro-2-(5-phenyl-1,3-oxazol-2-yl)ethanamine;hydrochloride, which is responsible for the packaging of monoamine neurotransmitters into synaptic vesicles. By inhibiting this compound, DFOE hydrochloride reduces the release of monoamine neurotransmitters, leading to a decrease in their levels in the synaptic cleft. This can have a range of effects on neuronal signaling and behavior.
Biochemical and Physiological Effects:
Studies have shown that DFOE hydrochloride can have a range of biochemical and physiological effects, including the modulation of dopamine, norepinephrine, and serotonin levels in the brain. It has been shown to reduce the release of these neurotransmitters, leading to potential therapeutic benefits in the treatment of neurological disorders. Additionally, DFOE hydrochloride has been shown to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of DFOE hydrochloride is its high selectivity and potency as a 2,2-Difluoro-2-(5-phenyl-1,3-oxazol-2-yl)ethanamine;hydrochloride inhibitor. This makes it a useful tool for studying the role of this compound in various neurological disorders. Additionally, its low toxicity profile makes it a safe compound for use in lab experiments. However, one limitation of DFOE hydrochloride is its relatively high cost, which can limit its accessibility for some researchers.

Future Directions

There are several potential future directions for research on DFOE hydrochloride. One area of interest is its potential use in the treatment of drug addiction. Studies have shown that DFOE hydrochloride can reduce drug-seeking behavior in animal models, suggesting that it may have potential as a treatment for addiction. Additionally, further research is needed to fully understand the mechanisms of action of DFOE hydrochloride and its potential therapeutic benefits in the treatment of neurological disorders.

Synthesis Methods

DFOE hydrochloride can be synthesized through a multi-step process starting with the reaction of 2-amino-5-phenyloxazole with 2,2-difluoroethanol. The resulting intermediate is then reacted with hydrochloric acid to form DFOE hydrochloride. The synthesis method has been optimized to produce high yields of pure DFOE hydrochloride.

Scientific Research Applications

DFOE hydrochloride has been extensively studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction. It has been shown to be a highly selective and potent inhibitor of 2,2-Difluoro-2-(5-phenyl-1,3-oxazol-2-yl)ethanamine;hydrochloride, which plays a crucial role in the regulation of dopamine, norepinephrine, and serotonin neurotransmitter release. By inhibiting this compound, DFOE hydrochloride can modulate the levels of these neurotransmitters in the brain, leading to potential therapeutic benefits.

properties

IUPAC Name

2,2-difluoro-2-(5-phenyl-1,3-oxazol-2-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2O.ClH/c12-11(13,7-14)10-15-6-9(16-10)8-4-2-1-3-5-8;/h1-6H,7,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQRYYORLRMKQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C(CN)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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